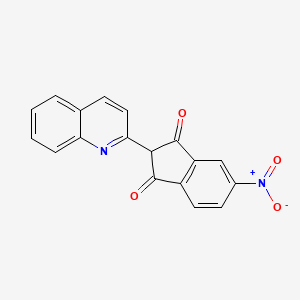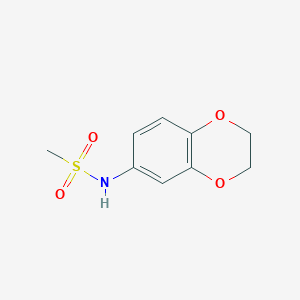
5-Nitro-2-quinolin-2-ylindene-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Nitro-2-quinolin-2-ylindene-1,3-dione: is a heterocyclic compound that combines the structural features of quinoline and indene-1,3-dione
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-2-quinolin-2-ylindene-1,3-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 5-nitroquinoline-2-carbaldehyde with indane-1,3-dione under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is heated under reflux for several hours to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to enhance the efficiency of the process.
化学反応の分析
Types of Reactions: 5-Nitro-2-quinolin-2-ylindene-1,3-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents, sulfonating agents.
Major Products Formed:
Amino derivatives: Formed by the reduction of the nitro group.
Halogenated derivatives: Formed by electrophilic halogenation reactions.
Sulfonated derivatives: Formed by sulfonation reactions.
科学的研究の応用
Chemistry: 5-Nitro-2-quinolin-2-ylindene-1,3-dione is used as a building block in organic synthesis
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its derivatives have shown promise in the development of antimicrobial, anticancer, and anti-inflammatory agents.
Medicine: The compound and its derivatives are explored for their therapeutic potential. Research has indicated that certain derivatives exhibit significant biological activity, making them candidates for drug development.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other materials. Its chemical properties make it suitable for various applications in materials science.
作用機序
The mechanism of action of 5-Nitro-2-quinolin-2-ylindene-1,3-dione and its derivatives involves interaction with specific molecular targets. For instance, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer research, it may interfere with cellular signaling pathways, leading to apoptosis or cell cycle arrest. The exact mechanism depends on the specific derivative and its target.
類似化合物との比較
Indane-1,3-dione: Shares the indene-1,3-dione scaffold but lacks the quinoline moiety.
Quinoline derivatives: Compounds like quinoline-2-carboxylic acid share the quinoline structure but differ in functional groups.
Uniqueness: 5-Nitro-2-quinolin-2-ylindene-1,3-dione is unique due to the combination of the quinoline and indene-1,3-dione structures
特性
IUPAC Name |
5-nitro-2-quinolin-2-ylindene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10N2O4/c21-17-12-7-6-11(20(23)24)9-13(12)18(22)16(17)15-8-5-10-3-1-2-4-14(10)19-15/h1-9,16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZYGDAJQGGDMPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3C(=O)C4=C(C3=O)C=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1'-[2,5-dioxo-1-(2-phenylethyl)-3-pyrrolidinyl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B5137217.png)
![2-(2-fluorophenyl)-N-[2-[(5-methylfuran-2-yl)methyl]-3,4-dihydro-1H-isoquinolin-7-yl]acetamide](/img/structure/B5137218.png)
![diethyl (2-(benzoylamino)-3-oxo-1-phenyl-3-{[2-(trifluoromethyl)phenyl]amino}-1-propen-1-yl)phosphonate](/img/structure/B5137220.png)
![1-[2-(4-chlorophenyl)-2-oxoethyl]-4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)pyridinium bromide](/img/structure/B5137225.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-{4-[(ethylamino)sulfonyl]phenyl}propanamide](/img/structure/B5137239.png)
![3-bromo-N-[(4-butylphenyl)carbamothioyl]-4-methoxybenzamide](/img/structure/B5137255.png)
![5-[(4-acetylphenoxy)methyl]-N-cyclohexyl-3-isoxazolecarboxamide](/img/structure/B5137268.png)
![N-cyclopropyl-4-methoxy-2-({1-[(3-methyl-2-thienyl)methyl]-4-piperidinyl}oxy)benzamide](/img/structure/B5137278.png)
![3-({[(2-Iodophenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B5137280.png)
![METHYL 2-[2-({2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]ACETYL}OXY)ACETAMIDO]-1,3-BENZOTHIAZOLE-6-CARBOXYLATE](/img/structure/B5137285.png)
![2-amino-7-methyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B5137293.png)

![N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-2-(3-methylphenyl)-N-(3-pyridinylmethyl)acetamide](/img/structure/B5137306.png)

